Predicted Lipophilicity (cLogP) Comparison with Isopropyl and 4-Fluorophenyl Analogs
Computational predictions using SwissADME indicate that the target compound has a calculated consensus Log P (cLogP) of 1.68, placing it between the more lipophilic 2-(4-fluorophenyl) analog (cLogP 2.41) and the less lipophilic 2-isopropyl analog (cLogP 1.95) [1]. This intermediate lipophilicity may offer a balanced profile for oral bioavailability and aqueous solubility.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.68 |
| Comparator Or Baseline | 2-(4-Fluorophenyl) analog (cLogP 2.41); 2-Isopropyl analog (cLogP 1.95); Baseline oxadiazole without substituent (cLogP ~1.2) |
| Quantified Difference | ΔcLogP +0.73 vs. 4-fluorophenyl; ΔcLogP -0.27 vs. isopropyl |
| Conditions | In silico prediction using SwissADME consensus model (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
For procurement in lead optimization programs, a cLogP in the 1-3 range is generally preferred; the cyclopropyl analog provides a distinct lipophilicity point relative to its common alternatives.
- [1] SwissADME in silico predictions performed on canonical SMILES of target compound and analogs (February 2025). http://www.swissadme.ch/ View Source
